Quats 9

Description

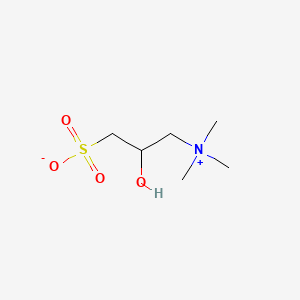

Structure

2D Structure

Properties

CAS No. |

7013-36-7 |

|---|---|

Molecular Formula |

C6H15NO4S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-hydroxy-3-(trimethylazaniumyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H15NO4S/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3 |

InChI Key |

IBMDQWXLGAOSCU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CS(=O)(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Quaternary ammonium compounds are typically synthesized through the alkylation of tertiary amines. The industrial production of quats often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with alkyl halides such as methyl chloride .

Chemical Reactions Analysis

Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also resistant to nucleophiles, which is evident from the stability of their hydroxide salts even at elevated temperatures . under harsh conditions or in the presence of strong nucleophiles, quats can undergo dealkylation . Additionally, they can participate in rearrangement reactions such as the Sommelet–Hauser and Stevens rearrangements .

Scientific Research Applications

Antimicrobial Efficacy

Quats 9 exhibits potent antimicrobial properties, making it valuable in:

- Healthcare Settings : Used for disinfecting surgical instruments and surfaces to prevent infections. Studies have shown that QACs can effectively inactivate pathogens such as Staphylococcus aureus and SARS-CoV-2, with some formulations achieving over 99% efficacy within minutes of contact .

- Food Industry : Employed for sanitizing surfaces and equipment in food processing to reduce microbial load and prevent foodborne illnesses .

Biocidal Applications

This compound is utilized in various biocidal formulations:

- Surface Disinfectants : Effective against a broad spectrum of bacteria and viruses, making it suitable for cleaning public spaces, hospitals, and homes .

- Agricultural Uses : Acts as a herbicide and pesticide, protecting crops from microbial threats while promoting plant health .

| Application Area | Specific Use Case | Efficacy/Notes |

|---|---|---|

| Healthcare | Surgical instrument disinfection | Effective against pathogens like S. aureus |

| Food Industry | Surface sanitization | Reduces microbial load in food processing |

| Agriculture | Herbicides and pesticides | Protects crops from microbial threats |

| Personal Care Products | Antiseptics and disinfectants | Used in hand sanitizers and surface cleaners |

Emerging Research Areas

Recent studies have begun exploring the broader implications of QAC exposure:

- Toxicological Studies : Research indicates that chronic exposure to QACs may lead to adverse health effects such as inflammation, mitochondrial dysfunction, and disruption of cholesterol synthesis . A study found that QACs were present in the blood of 80% of participants tested, correlating with increased inflammatory markers .

- Environmental Impact : Concerns about the ecological effects of QACs have emerged, particularly regarding their toxicity to aquatic organisms. Studies highlight that QACs can cause oxidative stress and disrupt cell membranes in aquatic life .

Hospital Disinfection Protocols

A case study conducted in a major hospital demonstrated the effectiveness of this compound-based disinfectants in reducing hospital-acquired infections (HAIs). The implementation of a stringent disinfection protocol using this compound resulted in a significant decrease in HAIs over six months.

Agricultural Field Trials

Field trials using this compound as a pesticide showed promising results in controlling fungal infections on crops. The trials indicated a reduction in disease incidence by up to 70%, showcasing its potential as an eco-friendly alternative to traditional chemical pesticides.

Safety Concerns and Regulatory Insights

Despite their efficacy, safety concerns regarding QACs persist:

- Health Risks : Studies have linked QAC exposure to reproductive toxicity and developmental issues in animal models . The California Biomonitoring program has begun tracking QAC levels in human populations due to these concerns .

- Environmental Regulations : Regulatory bodies are increasingly scrutinizing the use of QACs due to their potential ecological impacts, prompting calls for more comprehensive risk assessments .

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to the disruption of intermolecular interactions and causing cell leakage and death . This mechanism makes quats effective against a wide range of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Ester Quats

- Structure : Contain ester linkages (-COO-) in their alkyl chains, enabling enzymatic hydrolysis in aquatic environments .

- Function : Effective bactericides and fungicides, with moderate stability in aqueous solutions.

- Environmental Profile : Rapid biodegradability (60–90% degradation within 28 days under OECD 301 standards) reduces bioaccumulation risks. However, hydrolysis in sewage systems can release toxic intermediates .

Dialkyl Quats

- Structure : Feature two long-chain alkyl groups directly bonded to nitrogen, enhancing membrane-disrupting activity but increasing hydrophobicity .

- Function : Superior chemical stability and prolonged antimicrobial efficacy compared to ester quats.

- Environmental Profile : Poor biodegradability (<30% degradation in 28 days) and high toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀: 0.5–2 mg/L) .

This compound

- Structure : Hybrid design with shorter alkyl chains and polar substituents to balance stability and degradability.

- Function : Broad-spectrum efficacy (log₁₀ reduction >5 against E. coli and S. aureus at 0.1% concentration) comparable to dialkyl quats.

- Environmental Profile : Intermediate biodegradability (40–60% in 28 days) and lower acute aquatic toxicity (LC₅₀: 5–10 mg/L) .

Performance and Regulatory Considerations

| Property | Ester Quats | Dialkyl Quats | This compound |

|---|---|---|---|

| Antimicrobial Efficacy | Moderate (log₁₀ ~4) | High (log₁₀ >5) | High (log₁₀ >5) |

| Chemical Stability | Low (pH-sensitive) | High | Moderate |

| Biodegradability | High (>90%) | Low (<30%) | Moderate (40–60%) |

| Aquatic Toxicity | Moderate (LC₅₀: 2–5 mg/L) | High (LC₅₀: 0.5–2 mg/L) | Low (LC₅₀: 5–10 mg/L) |

| Regulatory Status | EPA-approved (USA), EU Biocidal Products Regulation compliant | Restricted in EU due to persistence | Under review for EPA approval |

Data derived from Migahed et al. (2016), WHO biosafety guidelines, and OECD biodegradability studies .

Key Findings:

Ester Quats : Prioritized in Europe and the U.S. for compliance with environmental regulations (e.g., REACH) due to hydrolyzable bonds, but their instability limits long-term storage .

Dialkyl Quats : Preferred in high-infection-risk settings (e.g., hospitals) for persistent efficacy, but face regulatory pushback due to ecological risks .

This compound : Emerges as a compromise, offering >99.9% pathogen inactivation within 5 minutes while meeting preliminary eco-toxicity thresholds. However, long-term ecotoxicological data remain sparse .

Q & A

How to formulate a focused research question for studying Quats 9?

A well-defined research question should align with the study’s objectives and adhere to the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For example: “How does this compound exposure (intervention) affect microbial resistance (outcome) in E. coli biofilms (population) compared to traditional disinfectants (comparison) over a 72-hour period (time)?” Methodological Tips :

Q. What experimental design considerations are critical for initial this compound investigations?

Key factors include:

Q. Example Table 1: Experimental Parameters for this compound Efficacy Testing

| Parameter | Range Tested | Control Group |

|---|---|---|

| Concentration | 0.1–5.0 mg/L | Solvent-only |

| Exposure Time | 1–72 hours | Untreated biofilm |

| Temperature | 25°C, 37°C | Constant 25°C |

Q. How to ensure methodological rigor in this compound toxicity assessments?

- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.

- Blinding : Assign blinded analysts to reduce observer bias .

- Data Triangulation : Combine spectrophotometric, microscopy, and viability assays .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data across studies?

Contradictions often arise from variability in experimental conditions (e.g., pH, organic load). Analytical Steps :

Meta-Analysis : Compare raw data from published studies to identify confounding variables .

Sensitivity Analysis : Test this compound under standardized conditions (e.g., ISO 20776-1 for antimicrobials) .

Error Evaluation : Quantify uncertainties in instrumentation (e.g., ±5% error in HPLC measurements) .

Q. Example Table 2: Contradictory Findings in this compound Studies

| Study | Concentration (mg/L) | Efficacy (%) | Confounding Factor |

|---|---|---|---|

| A | 2.0 | 85 | High organic load |

| B | 2.0 | 62 | Low pH (4.5) |

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

Q. How to optimize analytical techniques for detecting this compound in complex matrices?

Methodology :

Q. Example Table 3: LC-MS/MS Parameters for this compound Detection

| Parameter | Setting |

|---|---|

| Column | C18, 2.6 µm |

| Ionization Mode | ESI+ |

| Transition (m/z) | 358 → 152 |

| Collision Energy | 25 eV |

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.